molecular formula C18H11Cl2N3O6S B5908610 (5E)-1-(2,3-dichlorophenyl)-5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(2,3-dichlorophenyl)-5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5908610
M. Wt: 468.3 g/mol
InChI Key: BCMXKLDKLMVJPO-UXBLZVDNSA-N
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Description

(5E)-1-(2,3-dichlorophenyl)-5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidines

Properties

IUPAC Name

(5E)-1-(2,3-dichlorophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O6S/c1-29-13-7-9(23(27)28)5-8(15(13)24)6-10-16(25)21-18(30)22(17(10)26)12-4-2-3-11(19)14(12)20/h2-7,24H,1H3,(H,21,25,30)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMXKLDKLMVJPO-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,3-dichlorophenyl)-5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Starting with the condensation of 2,3-dichlorobenzaldehyde with appropriate amines and thiourea.

    Cyclization: Formation of the dihydropyrimidine ring through cyclization reactions.

    Functional Group Modifications: Introduction of hydroxy, methoxy, and nitro groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent due to its biological activity.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Environmental Science: Applications in pollution control and remediation.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-dichlorophenyl)-5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would involve its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidines: Other compounds in this class with similar structures and biological activities.

    Thioxodihydropyrimidines: Compounds with the thioxo group, which may exhibit similar chemical reactivity.

Uniqueness

The unique combination of functional groups (dichlorophenyl, hydroxy, methoxy, nitro) in (5E)-1-(2,3-dichlorophenyl)-5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may confer distinct chemical and biological properties, making it a valuable compound for research and application.

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